molecular formula C7H16O B047328 3-Heptanol CAS No. 589-82-2

3-Heptanol

Cat. No.: B047328
CAS No.: 589-82-2
M. Wt: 116.2 g/mol
InChI Key: RZKSECIXORKHQS-UHFFFAOYSA-N
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Description

3-Heptanol is the main biotransformation product of n-heptane.
, also known as this compound or 3-hydroxyheptane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in fruits and herbs and spices. This makes a potential biomarker for the consumption of these food products.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The thermodynamic properties of 3-Heptanol have been studied .

Metabolic Pathways

Research has shown that the branched-chain amino acid pathways can be extended to produce longer chain keto acids and alcohols . It’s possible that this compound could be involved in similar pathways.

Properties

IUPAC Name

heptan-3-ol
Source PubChem
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InChI

InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSECIXORKHQS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID50862251
Record name 3-Heptanol
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Molecular Weight

116.20 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless oily liquid with a powerful, herbaceous odour
Record name 3-Heptanol
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Record name 3-Heptanol
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Solubility

insoluble in water; soluble in alcohol
Record name 3-Heptanol
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Density

0.815-0.821
Record name 3-Heptanol
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Vapor Pressure

0.74 [mmHg]
Record name 3-Heptanol
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CAS No.

589-82-2, 40617-58-1
Record name 3-Heptanol
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Record name 3-HEPTANOL
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Record name 3-Heptanol
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Record name Heptan-3-ol
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Record name xi-3-Heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-heptanol?

A1: The molecular formula of this compound is C₇H₁₆O, and its molecular weight is 116.20 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through several methods:

  • Nucleophilic addition reaction: Reacting ethylmagnesium bromide with n-pentanal yields this compound. This reaction's yield is influenced by factors like the molar ratio of reactants and refluxing times. []
  • Yeast reduction: Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate can be reduced using yeast, producing a β-hydroxy ester, which can then be converted into enantiomerically pure this compound. []
  • Asymmetric epoxidation: This method utilizes asymmetric epoxidation followed by epoxide cleavage with trimethylaluminum to synthesize both (3S,4S)-(−)-4-methyl-3-heptanol and (3S,4S)-(+)-4-methyl-3-heptanol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound can be characterized using various spectroscopic techniques, including Gas Chromatography (GC), Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR). []

Q4: What are the main applications of this compound?

A4: this compound is primarily used as an edible flavoring agent. It possesses a characteristic aroma and has been successfully incorporated into commercial banana essence. []

Q5: Is this compound found naturally?

A5: Yes, this compound is found as a component in the aggregation pheromone of the almond bark beetle (Scolytus amygdali). It is found alongside other pheromone components like (3S,4S)-4-methyl-3-hexanol and spiroacetals. []

Q6: Can this compound be used as a pheromone for pest control?

A6: While this compound is a component of some insect pheromones, using it alone for pest control might not be effective. For instance, in the case of the almond bark beetle, a combination of (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol is optimally attractive. Additionally, other compounds like methanol can inhibit the attraction of beetles to pheromone-baited traps. [] In another study, combining this compound with attractants for other bark beetle species did not significantly impact the attraction of Monochamus alternatus, a vector for pine wilt disease. []

Q7: How does the molecular structure of this compound affect its dielectric properties?

A7: The molecular structure of this compound, particularly the position of the hydroxyl group, significantly influences its dielectric properties. Studies have shown that branched-chain isomers like 2-methyl-2-hexanol exhibit more than one relaxation time compared to linear isomers like 1-heptanol and this compound, which follow the Debye equation. This difference is attributed to the influence of the hydroxyl and methyl groups on the liquid structure. []

Q8: How does pressure affect the dielectric behavior of this compound?

A8: High pressure significantly impacts the dielectric behavior of this compound isomers. Studies have shown that the static relative permittivity is sensitive to pressure changes, and this sensitivity varies depending on the isomeric structure. For instance, 2-methyl-2-hexanol shows a much larger increase in the Kirkwood dipole correlation factor (g) under high pressure compared to 3-methyl-2-hexanol. This variation is attributed to the influence of pressure on the formation of hydrogen bonds and the arrangement of molecules. []

Q9: How does confinement affect the dynamics of this compound?

A9: Confining this compound within nanoporous alumina leads to a speed-up of all dynamic processes. The characteristic "freezing" temperatures of both the α and Debye-like processes decrease with decreasing pore size. Specifically, confinement in 25 nm pores results in a reduction of these temperatures by 9 K and 23 K, respectively, for 4-methyl-3-heptanol. This confinement effect also impacts the supramolecular assemblies of this compound, reducing the number of linearly associated repeats and suggesting a dominance over the slower processes associated with ring-like structures. []

Q10: How does this compound behave in mixtures with other alcohols?

A10: Mixing this compound with other monohydroxy alcohols can lead to interesting interactions and changes in their dielectric properties. For example, in mixtures of 4-methyl-3-heptanol with 2-ethyl-1-hexanol, the Debye-like process becomes significantly stronger with increasing concentrations of 2-ethyl-1-hexanol. This suggests that the ring-like structures favored by 4-methyl-3-heptanol are disrupted by the addition of 2-ethyl-1-hexanol, which tends to form chain-like aggregates. []

Q11: What is the impact of fluorine substitution on the conformation of 4-methyl-3-heptanol?

A11: Fluorine substitution at the 2-position of (3S,4S)-4-methyl-3-heptanol significantly impacts its conformational preferences and subsequently, its activity. Difluorination at this position leads to a significant reduction in pheromone activity compared to the parent compound. This suggests that the specific spatial arrangement of atoms influenced by fluorine substitution plays a crucial role in the recognition and binding of pheromone molecules to olfactory receptors. []

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